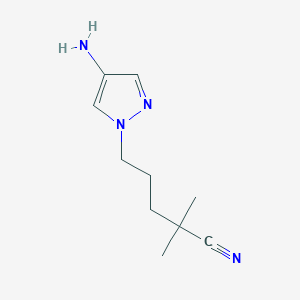
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 4-amino-1H-pyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature. The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1H-pyrazole: A simpler analog with similar biological activities.
2,2-Dimethylpentanenitrile: Shares the nitrile functional group but lacks the pyrazole ring.
3-(Phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Another pyrazole derivative with different substituents.
Uniqueness
5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is unique due to its specific combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3 |
Clé InChI |
IDELLMJPKUBYFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCN1C=C(C=N1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


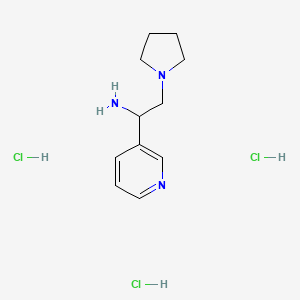
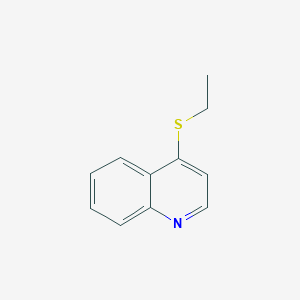
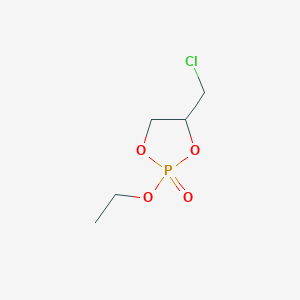
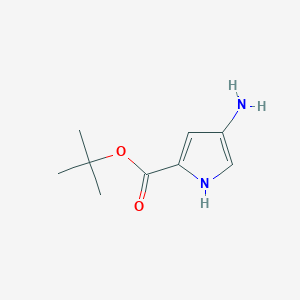
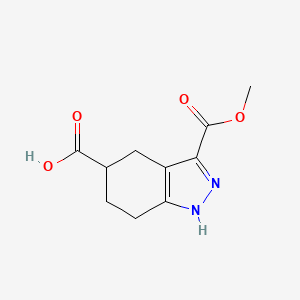

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
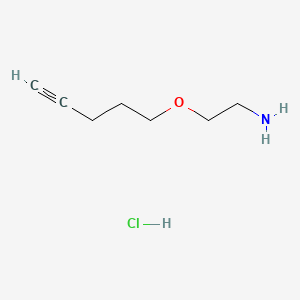
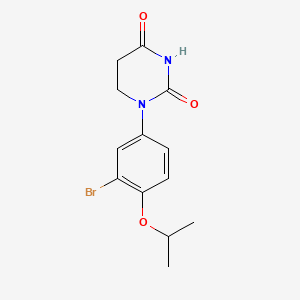

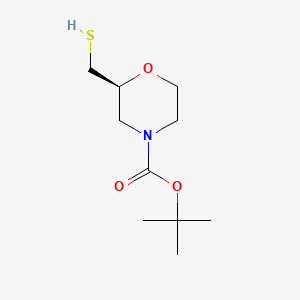
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

